Home > Products > Screening Compounds P36497 > 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one
7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one - 1935538-95-6

7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

Catalog Number: EVT-6441934
CAS Number: 1935538-95-6
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic organic compound characterized by its fused bicyclic structure, which includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The molecular formula of 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is C7H5BrN2OC_7H_5BrN_2O, with a molar mass of approximately 213.03 g/mol. It is classified under pyrrolopyridines, a subclass of nitrogen-containing heterocycles that exhibit various pharmacological properties .

Synthesis Analysis

Methods

The synthesis of 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. A common synthetic route includes the bromination of pyridine derivatives followed by cyclization with suitable reagents.

Technical Details

  • Reagents: Brominated pyridine derivatives are often used as starting materials.
  • Conditions: The reaction generally requires strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product in high purity .
Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one features a bromine atom at the 7th position of the pyrrolopyridine core. This specific substitution influences its reactivity and biological activity.

Data

  • Molecular Formula: C7H5BrN2OC_7H_5BrN_2O
  • CAS Number: 1935538-95-6
  • Molar Mass: 213.03 g/mol
  • Structural Representation: The compound's structure can be represented by a two-dimensional diagram highlighting the connectivity between atoms and the position of the bromine substituent .
Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one can participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
  • Cyclization Reactions: It can also take part in further cyclization reactions to create more complex structures.

Common Reagents and Conditions

For nucleophilic substitution reactions, common reagents include amines and thiols. Reaction conditions typically involve solvents like dimethylformamide or dichloromethane under controlled temperatures to achieve optimal yields .

Mechanism of Action

Process

The primary target for 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is the Fibroblast Growth Factor Receptors (FGFRs). Upon binding to these receptors:

  1. Dimerization occurs.
  2. Autophosphorylation of tyrosine residues in the cytoplasmic tail is initiated.

Data

This binding affects the FGF-FGFR signaling axis, which regulates critical processes such as cell proliferation, migration, and angiogenesis. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells (specifically 4T1 cell lines) and induces apoptosis through its action on FGFRs .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of small organic molecules:

  • Appearance: Typically exists as a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dichloromethane and dimethylformamide.
  • Stability: Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding its reactivity indicate that it can participate in electrophilic aromatic substitution due to the presence of the bromine atom .

Applications

Scientific Uses

7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents targeting various diseases, including cancer.
  • Biological Studies: The compound is utilized to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
  • Chemical Biology: It acts as a probe for investigating cellular pathways and molecular interactions.
  • Industrial Applications: There are potential uses in developing agrochemicals and other industrial chemicals due to its unique structural properties .
Introduction to Pyrrolo[3,4-c]pyridine Derivatives in Medicinal Chemistry

Structural Classification and Isomerism of Pyrrolopyridine Scaffolds

Pyrrolopyridines represent a significant class of nitrogen-containing bicyclic heterocycles formed by the fusion of pyrrole and pyridine rings. This fusion generates six distinct isomeric structures, differentiated by the relative positions of the nitrogen atoms and ring junction points. Among these isomers, pyrrolo[3,4-c]pyridine occupies a specialized niche characterized by its unique electronic distribution and spatial geometry. The defining structural feature of this isomer is the bridgehead nitrogen atom at position 2 and the annular nitrogen within the pyridine ring at position 4, creating a distinctive electron-deficient core with significant dipole moment [2] [3]. This electron-deficient character profoundly influences its reactivity and molecular recognition properties, making it particularly valuable in designing compounds targeting enzyme active sites that preferentially bind electron-poor heterocycles.

Table 1: Structural Characteristics of Pyrrolopyridine Isomers

Isomer NameRing Fusion PositionsKey Structural FeaturesMedicinally Significant Derivatives
Pyrrolo[3,4-c]pyridinePyrrole C3-C4:Pyridine C4-C5Bridgehead nitrogen, electron-deficient core7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one
Pyrrolo[3,2-b]pyridinePyrrole C2-C3:Pyridine C5-C6Angular fusion, planar structureVemurafenib (B-Raf inhibitor)
Pyrrolo[2,3-b]pyridinePyrrole C2-C3:Pyridine C4-C5Linear fusion, resembles indoleCeralasertib (ATR kinase inhibitor in trials)
Pyrrolo[3,2-c]pyridinePyrrole C3-C4:Pyridine C4-C5Unsymmetrical structure with adjacent nitrogens7-Bromo-1H-pyrrolo(3,2-c)pyridine
Pyrrolo[2,3-c]pyridinePyrrole C2-C3:Pyridine C3-C4Angular fusion with ortho-positioned nitrogensLimited medicinal applications
Pyrrolo[3,4-b]pyridinePyrrole C3-C4:Pyridine C2-C3Linear fusion with para-positioned nitrogensStructural analogs in kinase inhibitors

The 1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one variant introduces additional complexity through a partially saturated lactam moiety, which significantly enhances hydrogen-bonding capacity and provides a planar, rigid framework for molecular interactions. This structural motif closely mimics natural purine bases, facilitating interactions with biological targets that recognize adenine or guanine derivatives [3] [7]. The lactam functionality also serves as an excellent synthetic handle for further derivatization, particularly at the C7 position where bromination significantly alters electronic properties and enhances cross-coupling reactivity. The unique spatial arrangement of this isomer enables distinct binding modes compared to other fused bicyclic systems, explaining its increasing prominence in targeted drug design, especially for neurological and metabolic disorders [2].

Role of Brominated Derivatives in Bioactive Compound Design

Bromination of the pyrrolo[3,4-c]pyridine scaffold, particularly at the C7 position, serves multiple strategic purposes in medicinal chemistry. The introduction of a bromine atom significantly alters the electron distribution within the heterocyclic system, creating electron-deficient regions that enhance interactions with complementary electron-rich regions in biological targets. More importantly, the carbon-bromine bond serves as an exceptional synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling efficient diversification of the molecular scaffold [5] [9]. This versatility is exemplified by derivatives such as 7-bromo-4-chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one (CAS: 2845145-39-1, C7H4BrClN2O, MW: 247.48), which contains two distinct halogen atoms at positions C7 and C4, allowing sequential and selective functionalization to create diverse chemical libraries [5].

Table 2: Notable Brominated Pyrrolo[3,4-c]pyridine Derivatives and Applications

Compound NameMolecular FormulaMolecular WeightHalogen PositioningPrimary Applications
7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-oneC7H5BrN2O213.03C7 brominationPrecursor for cross-coupling reactions
7-Bromo-4-chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-oneC7H4BrClN2O247.48Dual C4-chlorination, C7-brominationBuilding block for antidiabetic agents
3-Bromo-1,4-dihydro-pyrrolo[3,2-b]pyridin-7-oneC7H5BrN2O213.03C3 brominationPharmaceutical intermediate (high cost: $465/0.5g)
3,6-Bis(5-bromo-2-thienyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dioneC46H70Br2N2O2S2882.98Thienyl brominationn-Type organic semiconductor (OFETs, solar cells)
1-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridineC7H7BrN2199.05N1 brominationSynthetic intermediate in drug discovery

The strategic placement of bromine at C7 activates this position for palladium-catalyzed reactions while preserving the reactivity of other functional groups, such as the lactam carbonyl and potential halogen substituents at C4. Brominated derivatives serve as precursors for synthesizing advanced intermediates with antidiabetic, antiviral, and anticancer activities. For instance, alkoxy derivatives of pyrrolo[3,4-c]pyridine-7-carbonitrile synthesized from brominated precursors have demonstrated exceptional sensitivity as reagents for mercury(II) ion detection at nanomolar concentrations, highlighting their utility beyond pharmaceutical applications in environmental sensing [9]. The electron-withdrawing effect of bromine also enhances the hydrogen-bond accepting ability of the lactam carbonyl, improving target binding affinity in biological systems, particularly for enzymes involved in glucose metabolism and neurological pathways [3] [8].

Historical Context of Pyrrolo[3,4-c]pyridine in Drug Discovery

The exploration of pyrrolo[3,4-c]pyridine derivatives in medicinal chemistry represents a relatively recent but rapidly expanding frontier. Unlike its isomeric counterparts such as pyrrolo[2,3-b]pyridine (found in FDA-approved drugs like vemurafenib) or pyrrolo[3,2-b]pyridine (present in clinical candidates like ceralasertib), the [3,4-c] isomer remained largely unexplored until the early 2000s [3] [7]. Initial interest emerged from structural analogy to biologically active natural products, particularly camptothecin and variolin B, which contain related fused heterocyclic systems. However, it was the systematic investigation of its unique physicochemical properties that catalyzed dedicated research efforts.

The first significant reports of biological activity emerged in the context of metabolic disorders, with Knutsen et al. (2005) describing 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives that effectively reduced blood glucose levels by stimulating glucose uptake into muscle and fat cells without affecting insulin secretion [3]. This groundbreaking work established the scaffold's potential for diabetes therapeutics. Subsequent investigations by Da Settimo et al. (2011) expanded applications into aldose reductase inhibition, demonstrating that 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives exhibited IC50 values in the low micromolar range (1.4-2.5 µM), comparable to established inhibitors like Alrestatin and Sorbinil [3].

Patent literature reveals accelerating interest, exemplified by US9260425B2 (2016) covering pyrazolo[3,4-c]pyridine compounds as kinase inhibitors, highlighting the pharmaceutical industry's recognition of this scaffold's potential in targeted cancer therapies [6]. The evolution of synthetic methodologies, particularly for introducing halogens at specific positions, has enabled more sophisticated structure-activity relationship studies. Bromination at C7 emerged as a pivotal advancement, providing the necessary chemical handle for creating diverse analogs through cross-coupling chemistry. This synthetic breakthrough facilitated exploration across multiple therapeutic areas, including antiviral research targeting HIV-1 integrase and neurological applications focusing on GABA receptor modulation. While no pyrrolo[3,4-c]pyridine-derived drug has reached clinical approval to date, the scaffold features prominently in preclinical candidates addressing metabolic diseases, antibiotic-resistant infections, and oncology targets, positioning it as an emerging privileged structure in modern drug discovery [2] [3].

Properties

CAS Number

1935538-95-6

Product Name

7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

IUPAC Name

7-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-6-3-9-1-5-4(6)2-10-7(5)11/h1,3H,2H2,(H,10,11)

InChI Key

OFZZIDRUKYVXPE-UHFFFAOYSA-N

SMILES

C1C2=C(C=NC=C2C(=O)N1)Br

Canonical SMILES

C1C2=C(C=NC=C2C(=O)N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.